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Compound of Interest

Compound Name: Giredestrant

Cat. No.: B1649318

A comprehensive analysis of the evERA trial data in comparison to other key combination
therapies for advanced estrogen receptor-positive, HER2-negative breast cancer reveals a
promising new treatment avenue. Giredestrant, a next-generation oral selective estrogen
receptor degrader (SERD), in combination with the mTOR inhibitor everolimus, has
demonstrated a statistically significant and clinically meaningful improvement in progression-
free survival (PFS) for patients who have progressed on prior cyclin-dependent kinase 4/6
(CDKA4/6) inhibitor therapy.

This guide provides a detailed comparison of the efficacy of giredestrant in combination with
everolimus against other established and emerging combination therapies. The data presented
is intended for researchers, scientists, and drug development professionals to facilitate an
objective evaluation of the current treatment landscape for ER+/HER2- advanced breast
cancer.

Comparative Efficacy of Combination Therapies

The following table summarizes the key efficacy data from the pivotal clinical trials of
giredestrant plus everolimus and other relevant combination therapies in patients with
ER+/HER2- advanced breast cancer.
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Signaling Pathways and Drug Mechanisms

The combination of giredestrant and everolimus targets two distinct and critical pathways in
ER+ breast cancer: the estrogen receptor (ER) signaling pathway and the PI3BK/AKT/mTOR
pathway.
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Dual inhibition of ER and mTOR pathways.
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Experimental Protocols

A detailed overview of the methodologies for the key clinical trials cited in this guide is provided

below.

eVERA Breast Cancer (NCT05306340)

Study Design: A Phase lll, randomized, open-label, multicenter study.

Patient Population: Patients with ER-positive, HER2-negative locally advanced or metastatic
breast cancer who have had previous treatment with a CDK4/6 inhibitor and endocrine
therapy.

Intervention Arms:
o Giredestrant (30 mg orally, once daily) plus everolimus (10 mg orally, once daily).

o Physician's choice of endocrine therapy (exemestane or fulvestrant) plus everolimus (10
mg orally, once daily).

Primary Endpoints: Investigator-assessed progression-free survival (PFS) in the intent-to-
treat (ITT) population and in the subpopulation of patients with ESR1-mutated tumors.

Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of
response (DOR), clinical benefit rate (CBR), and safety.

BOLERO-2 (NCT00863655)

Study Design: A Phase lll, randomized, double-blind, placebo-controlled, international trial.

Patient Population: Postmenopausal women with HR-positive, HER2-negative advanced
breast cancer with recurrence or progression during or after nonsteroidal aromatase inhibitor
(NSAI) therapy.

Intervention Arms:
o Everolimus (10 mg orally, once daily) plus exemestane (25 mg orally, once daily).

o Placebo plus exemestane (25 mg orally, once daily).
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e Primary Endpoint: Progression-free survival (PFS) by local investigator review.

e Secondary Endpoints: Overall survival, response rate, and clinical benefit rate.

PrECOG 0102 (NCT01797120)

o Study Design: A randomized, double-blind, placebo-controlled, phase Il trial.

o Patient Population: Postmenopausal women with HR-positive, HER2-negative metastatic
breast cancer resistant to aromatase inhibitor therapy.

e |ntervention Arms:

o Fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, then day 1 of
subsequent cycles) plus everolimus (10 mg orally, once daily).

o Fulvestrant (as above) plus placebo.
e Primary Endpoint: Progression-free survival (PFS).

e Secondary Endpoints: Objective response and clinical benefit rate.

SOLAR-1 (NCT02437318)

o Study Design: A Phase Ill, randomized, double-blind, placebo-controlled study.

o Patient Population: Men and postmenopausal women with HR-positive, HER2-negative
advanced breast cancer with a PIK3CA mutation, which progressed on or after aromatase
inhibitor treatment.

¢ Intervention Arms:

o Alpelisib (300 mg orally, once daily) plus fulvestrant (500 mg intramuscularly on days 1
and 15 of cycle 1, then day 1 of subsequent cycles).

o Placebo plus fulvestrant (as above).

e Primary Endpoint: Progression-free survival (PFS) in the PIK3CA-mutant cohort.
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e Secondary Endpoints: Overall survival in the PIK3CA-mutant cohort, PFS in the non-mutant
cohort, and overall response rate.

CAPItello-291 (NCT04305496)
o Study Design: A Phase lll, double-blind, randomized study.

o Patient Population: Patients with locally advanced (inoperable) or metastatic HR-positive,
HER2-negative breast cancer following recurrence or progression on or after aromatase
inhibitor therapy.

e |[ntervention Arms:

o Capivasertib (400 mg orally, twice daily on an intermittent schedule) plus fulvestrant (500
mg intramuscularly on day 1 of weeks 1 and 3 of cycle 1, then on day 1 of each
subsequent cycle).

o Placebo plus fulvestrant (as above).

e Primary Endpoints: Progression-free survival (PFS) in the overall patient population and in a
population of patients whose tumors have qualifying alterations in the AKT pathway
(PIK3CA, AKT1, or PTEN).

o Secondary Endpoints: Overall survival, duration of response, and clinical benefit rate.

Experimental Workflow: evERA Trial

The workflow for the evERA clinical trial, from patient screening to data analysis, is outlined
below.
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Workflow of the evERA Phase Il trial.
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Conclusion

The combination of giredestrant and everolimus represents a significant advancement in the
treatment of ER+/HER2- advanced breast cancer, particularly for patients who have developed
resistance to CDK4/6 inhibitors. The data from the evERA trial demonstrates superior efficacy
in prolonging progression-free survival compared to standard endocrine therapy plus
everolimus. This all-oral regimen offers a new, effective, and potentially more convenient
treatment option. Further analysis of overall survival data from the evERA trial and the results
of ongoing studies with other novel agents will continue to shape the evolving landscape of
ER+ breast cancer therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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